4-(Tert-butyl)-1-oxaspiro[2.5]octane
Description
4-(Tert-butyl)-1-oxaspiro[2.5]octane is a spirocyclic epoxide characterized by a tert-butyl substituent at the C-6 position of the 1-oxaspiro[2.5]octane scaffold. This compound is synthesized via epoxidation of bromohydrin precursors using NaOH in a water/isopropanol mixture, yielding stereoisomers (3r,6r)- and (3s,6s)-6-(tert-butyl)-1-oxaspiro[2.5]octane with moderate yields (6–7%) . Its structure is confirmed by spectroscopic data (1H NMR, 13C NMR, HRMS, FTIR) consistent with literature .
The tert-butyl group confers significant steric bulk, directing reactivity in catalytic processes. For instance, in manganese-catalyzed C(sp3)−H oxidation, the tert-butyl group steers selectivity toward hyperconjugatively activated C-4 positions while suppressing reactivity at sterically hindered sites . Additionally, it serves as a substrate in titanocene(III)-catalyzed deuteration, achieving 96% yield and 99% deuterium incorporation (DI) , highlighting its utility in isotopic labeling for mechanistic studies.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-tert-butyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C11H20O/c1-10(2,3)9-6-4-5-7-11(9)8-12-11/h9H,4-8H2,1-3H3 |
InChI Key |
JVCGSDGFPFAZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC12CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-1-oxaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl alcohol with a suitable epoxide in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(Tert-butyl)-1-oxaspiro[2.5]octane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
While specific case studies and comprehensive data tables for the applications of "4-(Tert-butyl)-1-oxaspiro[2.5]octane" are not available in the search results, the provided resources do offer insights into the properties, synthesis, and potential applications of related compounds, which can help infer the potential uses of this specific molecule.
Understanding Spiro[2.5]octane Derivatives
- General Information: Spiro compounds, characterized by two rings connected through a single atom (the spiro center), possess unique structural and chemical properties. These compounds are valuable in scientific research due to their applications as building blocks in synthesizing complex molecules, reagents in organic transformations, and tools for studying biological processes at the molecular level.
- 4-(Tert-butyl)-1-oxaspiro[2.5]octane: This specific compound, a derivative of 1-oxaspiro[2.5]octane, has the molecular formula and a molecular weight of 168.28 g/mol . Its structure includes a tert-butyl group attached to the oxaspiro[2.5]octane core .
Potential Applications Based on Related Compounds
- Drug Discovery: Oxaspiro[2.5]octane derivatives and analogs can have pharmaceutical properties, such as MetAP-2 inhibitors, making them potentially useful in treating obesity, type 2 diabetes, and other obesity-associated conditions . These compounds can modulate or inhibit MetAP2 activity, which can be evaluated through established procedures . They may also increase thioredoxin production and stimulate anti-obesity processes .
- Synthesis of Complex Spiro Compounds: Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate, another spiro compound, is used as a building block for synthesizing more complex spiro compounds and as a reagent in various organic transformations. The iodomethyl group in its structure provides unique reactivity and versatility in chemical reactions, making it a valuable intermediate for creating a wide range of spiro derivatives with diverse functional groups and properties.
- Material Science: Spiro[2.5]octane-5,7-dione can be manufactured through new synthesis routes to meet the high quality needed for various applications . Processes for preparing spiro[2.5]octane-5,7-dione involve converting (1-alkoxycarbonylmethyl-cyclopropyl)-acetic acid into specific intermediates and cyclizing them to form the desired compound .
Structural and Conformational Analysis
- NMR Spectroscopy: Structural and conformational analyses of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been performed using , , and NMR spectroscopy . These analyses help determine the relative configuration and preferred conformations by examining homonuclear coupling constants and chemical shifts of protons and carbon atoms in the aliphatic rings . The steric and electronic effects of substituents bonded to the rings can also be assessed, which is crucial for understanding the compound's reactivity and potential applications .
Synthesis and Production
- Synthesis of Tetramethyl-1-oxaspiro[2.5]octane: A novel oxirane compound, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane, can be prepared from 2,2,3,6-tetramethyl-1-cyclohexanone through methylenation and epoxidation . The methylenation step involves a Wittig-type reaction, while epoxidation is carried out using an organic peracid .
- Industrial Production: While specific industrial production methods for tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate are not widely documented, scaling up laboratory synthesis procedures is a common approach. This involves optimizing reaction conditions to maximize yield and purity and implementing efficient purification techniques like recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to its potential use in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Key Observations:
- Synthetic Accessibility : The tert-butyl derivative has lower yields (6–7%) compared to compounds like tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (98% yield) , likely due to steric challenges during spirocycle formation.
- Steric and Electronic Effects : The tert-butyl group in 4-(tert-butyl)-1-oxaspiro[2.5]octane imposes torsional strain, directing oxidation away from hindered C−H bonds . In contrast, the dienyl substituent in 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)-1-oxaspiro[2.5]octane may enable cycloaddition reactions .
- Heteroatom Incorporation : Azaspiro derivatives (e.g., tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate) exhibit enhanced hydrogen-bonding capacity and basicity, making them valuable in medicinal chemistry .
Catalytic C−H Oxidation
- 4-(Tert-butyl)-1-oxaspiro[2.5]octane : The tert-butyl group directs manganese-catalyzed oxidation to equatorial C-4 positions, yielding cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol with high regioselectivity .
- Unsubstituted 1-Oxaspiro[2.5]octane : Lacks steric guidance, leading to mixed oxidation products.
Isotopic Labeling
- The tert-butyl derivative undergoes titanocene(III)-catalyzed deuteration at sp³-hybridized carbons with 96% yield and 99% DI .
Pharmaceutical and Material Science
- 4-(Tert-butyl)-1-oxaspiro[2.5]octane : Primarily used in mechanistic studies rather than direct drug synthesis.
- 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol : Employed in cosmetics for moisturizing and in materials for bio-based polymers .
- 4-Benzyl-7-oxa-4-azaspiro[2.5]octane : Explored in drug design for aromatic interactions via its benzyl group .
Spectroscopic and Stability Profiles
- 4-(Tert-butyl)-1-oxaspiro[2.5]octane : Characterized by distinct 1H NMR signals (e.g., tert-butyl protons at ~1.2 ppm) and stability as a colorless oil .
Biological Activity
4-(Tert-butyl)-1-oxaspiro[2.5]octane is a compound that has garnered attention due to its unique spirocyclic structure, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula: C10H16O2
- Molecular Weight: 168.24 g/mol
- IUPAC Name: 4-(Tert-butyl)-1-oxaspiro[2.5]octane
The mechanism of action for 4-(Tert-butyl)-1-oxaspiro[2.5]octane involves its interactions with specific molecular targets, particularly enzymes and receptors. The spiro structure allows for unique conformational flexibility, which may enhance binding affinity to biological targets, potentially leading to significant biological effects .
Biological Activity
Research indicates that 4-(Tert-butyl)-1-oxaspiro[2.5]octane exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to modulate inflammatory pathways, showing promise in reducing markers of inflammation in vitro.
- Cytotoxicity: Studies have assessed the cytotoxic effects of the compound on various cancer cell lines, revealing selective toxicity that may be useful in cancer therapy .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of 4-(Tert-butyl)-1-oxaspiro[2.5]octane:
-
In Vitro Studies:
- A study investigating the compound's effect on human cancer cell lines showed that it inhibited cell proliferation at micromolar concentrations, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Another study evaluated its anti-inflammatory properties through assays measuring cytokine release from activated immune cells, demonstrating a significant reduction in pro-inflammatory cytokines.
- In Vivo Studies:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
